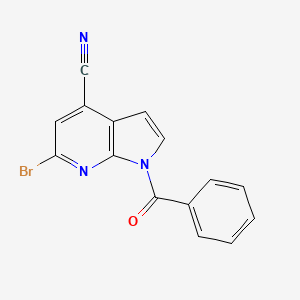
1-Benzoyl-4-Cyano-6-Brom-7-Azaindol
Übersicht
Beschreibung
1-Benzoyl-4-cyano-6-bromo-7-azaindole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of indole derivatives and has a molecular formula of C16H8BrN3O.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-cyano-6-bromo-7-azaindole has diverse applications in scientific research, including:
Drug Development: Its unique properties make it valuable for the synthesis of pharmacologically active compounds.
Material Synthesis: It is used in the development of advanced materials with specific properties.
Catalysis: The compound serves as a catalyst in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-cyano-6-bromo-7-azaindole involves several steps, typically starting with the functionalization of the 7-azaindole core. Advances in metal-catalyzed chemistry have facilitated the development of novel and effective methods for the functionalization of 7-azaindoles . Specific synthetic routes and reaction conditions for this compound are often proprietary and may involve complex multi-step processes.
Analyse Chemischer Reaktionen
1-Benzoyl-4-cyano-6-bromo-7-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are typically carried out under controlled conditions using specific oxidizing or reducing agents.
Coupling Reactions: Metal-catalyzed cross-coupling reactions are frequently employed to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 1-Benzoyl-4-cyano-6-bromo-7-azaindole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
1-benzoyl-6-bromopyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-13-8-11(9-17)12-6-7-19(14(12)18-13)15(20)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXMFIDIIZFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


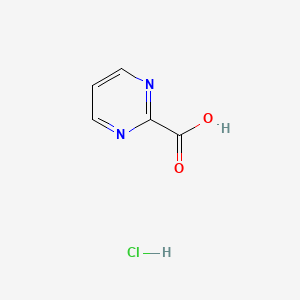
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
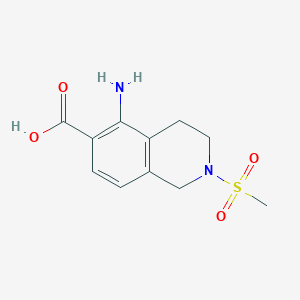
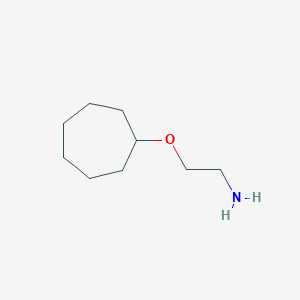
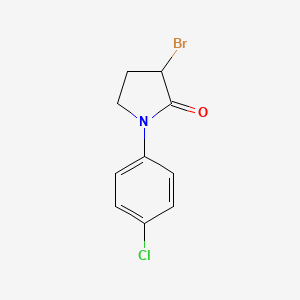
amine hydrochloride](/img/structure/B1441446.png)
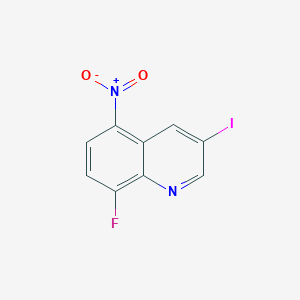
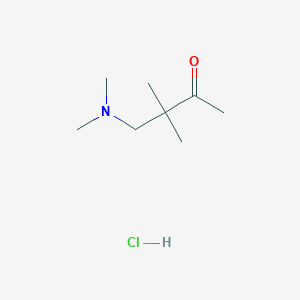

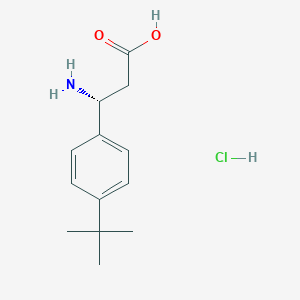

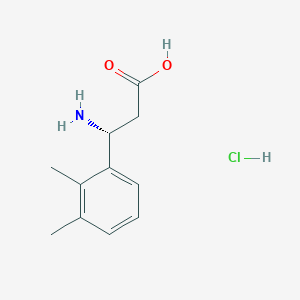
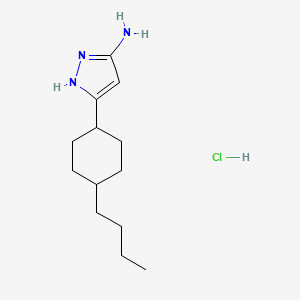
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)
